![molecular formula C23H16ClNO2 B12046661 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate CAS No. 355421-40-8](/img/structure/B12046661.png)
4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound with the molecular formula C23H16ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline core substituted with a 4-chlorophenyl group, an 8-methyl group, and a 2-phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications:
- Anticancer Activity : Quinoline derivatives, including 4-chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate, have been studied for their potential as selective inhibitors of histone deacetylase (HDAC) enzymes, which play a role in cancer progression. Compounds derived from this class have shown promising in vitro anticancer activity against various cancer cell lines .
- Antimicrobial Properties : Research indicates that quinoline derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Modifications to the quinoline structure can enhance bioactivity, with studies demonstrating that certain derivatives exhibit improved efficacy against resistant strains .
- Antiparasitic Effects : Some studies have highlighted the antiprotozoal properties of quinoline derivatives, particularly against Toxoplasma gondii, suggesting potential applications in treating parasitic infections .
Agrochemical Applications
Quinoline derivatives are also explored in agrochemicals due to their bioactivity against plant pathogens and pests. The incorporation of 4-chlorophenyl groups enhances the efficacy of these compounds in agricultural applications, providing a basis for developing new pesticides and herbicides .
Material Science Applications
In material science, quinoline derivatives have been utilized as ligands for the preparation of organic light-emitting diodes (OLEDs) and as components in conjugated polymers. Their unique electronic properties make them suitable for applications in optoelectronics and sensor technology .
Case Studies
Several studies have documented the synthesis and evaluation of various quinoline derivatives:
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the substituents present on the quinoline core .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the 4-chlorophenyl and 8-methyl groups.
4-Aminoquinoline: Contains an amino group instead of the carboxylate ester.
Quinoline N-oxide: An oxidized form of quinoline.
Uniqueness
4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate is unique due to the presence of the 4-chlorophenyl and 8-methyl groups, which impart distinct chemical properties and biological activities. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .
Biological Activity
4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes available data on its biological effects, including mechanisms of action, structure-activity relationships (SAR), and comparative evaluations with related compounds.
Chemical Structure
The compound features a quinoline backbone substituted with a chlorophenyl group and a carboxylate moiety, which are crucial for its biological activity. The structural formula can be represented as follows:
Research indicates that quinoline derivatives often exert their biological effects through multiple pathways:
- Anticancer Activity : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other quinoline derivatives. It has been shown to inhibit cell proliferation through mechanisms involving the cell cycle arrest at the G2/M phase and downregulation of cyclins and cyclin-dependent kinases (CDKs) .
- Antibacterial Activity : The presence of the chlorophenyl group enhances lipophilicity, which is associated with improved membrane penetration and antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Studies
A study conducted on related quinoline derivatives demonstrated significant antiproliferative effects against several cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.32 μM against COLO205 cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
D28 | COLO205 | 0.32 |
HPK | H460 | 0.89 |
Compound A | A498 | 1.5 |
Antibacterial Studies
In vitro evaluations have shown that compounds similar to this compound possess varying degrees of antibacterial activity. For example:
Compound | Bacteria Strain | Activity Level |
---|---|---|
Compound 5a | Staphylococcus aureus | Significant |
Compound 5b | Escherichia coli | Moderate |
Compound X | Pseudomonas aeruginosa | Weak |
The structural modifications in these compounds were found to enhance their binding affinity to bacterial targets .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the quinoline ring significantly influence biological activity:
- Chloro Substitution : The presence of a chlorine atom increases the compound's lipophilicity and enhances its interaction with biological membranes.
- Phenyl Groups : The additional phenyl group at position 2 contributes to increased hydrophobic interactions, facilitating better binding to target enzymes or receptors.
Case Studies
- Anticancer Efficacy : A derivative structurally similar to this compound was tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating potential for further development as an anticancer agent .
- Antibacterial Resistance : Another study explored the effectiveness of this compound against resistant bacterial strains. The results suggested that modifications in the quinoline structure could potentially overcome resistance mechanisms observed in MRSA strains .
Properties
CAS No. |
355421-40-8 |
---|---|
Molecular Formula |
C23H16ClNO2 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(4-chlorophenyl) 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H16ClNO2/c1-15-6-5-9-19-20(23(26)27-18-12-10-17(24)11-13-18)14-21(25-22(15)19)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
IRVBIUWFSYJQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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